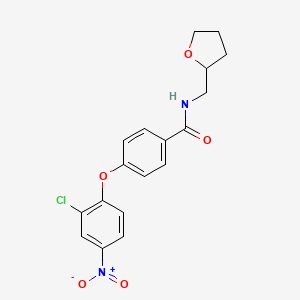![molecular formula C16H15N3O4 B4077605 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide
Vue d'ensemble
Description
2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPB belongs to a class of compounds called amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. This compound is of particular interest due to its ability to modulate ion channels and transporters, making it a valuable tool for investigating various physiological processes.
Mécanisme D'action
2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide exerts its effects on ion channels and transporters by binding to specific sites on these proteins. One of the main targets of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide is the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that plays a critical role in fluid secretion in various tissues. 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been shown to inhibit CFTR activity by binding to a specific site on the protein, thereby reducing the flow of chloride ions across the cell membrane.
Biochemical and Physiological Effects
The inhibition of CFTR activity by 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has several biochemical and physiological effects. In epithelial cells, which are responsible for fluid secretion in various tissues such as the lungs and intestines, 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide can reduce the volume and viscosity of secretions. This effect has potential therapeutic applications in diseases such as cystic fibrosis, where excessive mucus production can lead to respiratory and digestive problems. In addition, 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been shown to modulate the activity of other ion channels and transporters, such as the sodium-potassium pump, which regulates membrane potential in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide in lab experiments is its specificity for ion channels and transporters. Unlike other compounds that may have nonspecific effects on cellular processes, 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide can selectively modulate the activity of specific proteins, providing more precise insights into physiological processes. Additionally, 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has a well-established synthesis method and is commercially available, making it easily accessible for researchers.
However, there are also limitations to using 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide in lab experiments. One of the main limitations is its potential toxicity, as high concentrations of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide can cause cell death. Additionally, the effects of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide may be influenced by factors such as pH and temperature, which can affect the binding of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide to its target proteins.
Orientations Futures
There are several future directions for research on 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide. One area of interest is the development of more specific and potent analogs of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide that can modulate ion channels and transporters with greater selectivity and efficacy. Additionally, the therapeutic potential of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide in diseases such as cystic fibrosis and other conditions characterized by abnormal fluid secretion warrants further investigation. Finally, the effects of 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide on other physiological processes, such as cell proliferation and apoptosis, should be explored to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been widely used in scientific research as a tool to investigate ion channels and transporters. Ion channels are proteins that span the cell membrane and regulate the flow of ions in and out of cells, while transporters are proteins that facilitate the movement of molecules across cell membranes. By modulating the activity of these proteins, 2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide can provide insights into various physiological processes such as cell signaling, membrane potential, and fluid secretion.
Propriétés
IUPAC Name |
2-[2-(4-nitrophenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(11-6-8-12(9-7-11)19(22)23)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-10H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMABBMXMDARRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4077524.png)
![N-(2-fluorophenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077525.png)

![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)



![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
